![molecular formula C17H22N2O2 B2639171 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 898420-03-6](/img/structure/B2639171.png)
3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is an organic compound characterized by a unique pyrroloquinoline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide typically involves multi-step organic reactions. One approach starts with the cyclization of a suitable precursor to form the pyrroloquinoline core, followed by a series of functional group manipulations to introduce the dimethylbutanamide side chain. The process often requires precise control of temperature, pH, and the use of catalysts to achieve the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve automated reaction setups with real-time monitoring and control systems. Large-scale synthesis often prioritizes cost-efficiency and scalability, utilizing readily available reagents and optimizing reaction conditions to minimize waste and energy consumption.
化学反应分析
Types of Reactions: 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with varying degrees of functionalization.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions can modify the functional groups attached to the core structure, influencing its reactivity and applications.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are frequently used, depending on the specific reaction conditions.
Major Products: The major products formed depend on the reaction type and conditions. For example, oxidation might produce more highly oxidized quinoline derivatives, while reduction could yield various hydrogenated forms of the initial compound.
科学研究应用
Chemistry: In chemistry, 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in organic synthesis.
Biology: In biology, researchers explore the compound's potential as a molecular probe or as a precursor for biologically active molecules. Its structural features make it a candidate for interacting with specific biological targets.
Medicine: In medicine, there is ongoing research into the compound's potential therapeutic applications. Its unique structure may allow it to act on specific molecular pathways, offering potential as a drug candidate for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or materials with unique properties, contributing to advancements in fields like materials science and nanotechnology.
作用机制
The mechanism of action of 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can alter the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the compound's specific modifications and the context in which it is used.
相似化合物的比较
1H-pyrrolo[3,2,1-ij]quinolin-2-one
2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-ylamine
N-alkylpyrrolo[3,2,1-ij]quinolin-2-carboxamides
Each of these compounds shares the pyrroloquinoline core but differs in side chain modifications, which can result in varied properties and applications.
属性
IUPAC Name |
3,3-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)10-14(20)18-13-7-11-5-4-6-19-15(21)9-12(8-13)16(11)19/h7-8H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFLKTWIFJRSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
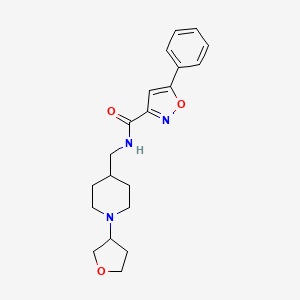
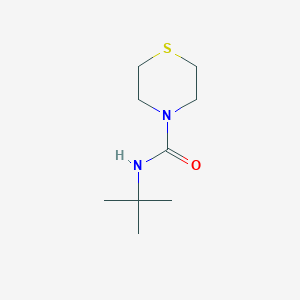
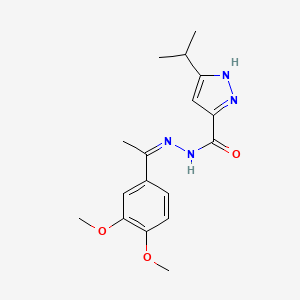
![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2639093.png)
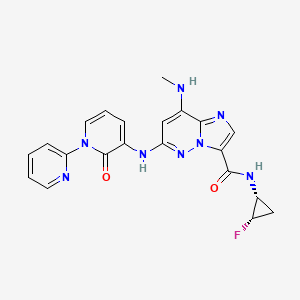
![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)
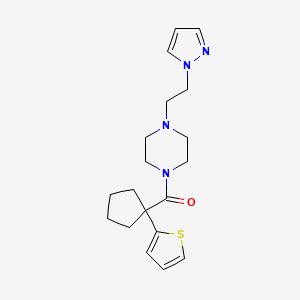
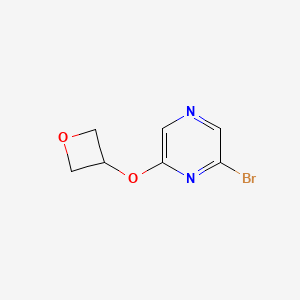
![4-Chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2639106.png)
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2639111.png)
